molecular formula C23H32N6O4S B7796585 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B7796585
M. Wt: 493.6 g/mol
InChI Key: SECKRCOLJRRGGV-QKLSXCJMSA-N
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Description

The compound with the identifier “2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one” is known as Vardenafil-d5. It is a deuterium-labeled phosphodiesterase inhibitor that is selective for phosphodiesterase type 5 and phosphodiesterase type 1. This compound is closely related to other phosphodiesterase inhibitors such as sildenafil and tadalafil in both structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vardenafil-d5 is synthesized by incorporating deuterium into the molecular structure of Vardenafil. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route involves multiple steps, including the preparation of intermediate compounds and the final deuterium incorporation .

Industrial Production Methods

The industrial production of Vardenafil-d5 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Vardenafil-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vardenafil-d5.

Scientific Research Applications

Vardenafil-d5 has several scientific research applications, including:

Mechanism of Action

Vardenafil-d5 exerts its effects by inhibiting phosphodiesterase type 5 and phosphodiesterase type 1. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged signal transduction and its subsequent effects. The molecular targets include the active sites of phosphodiesterase enzymes, where Vardenafil-d5 binds and inhibits their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vardenafil-d5 is unique due to its deuterium labeling, which provides distinct advantages in kinetic isotope effect studies and as an internal standard in NMR experiments. This labeling enhances the stability and allows for more precise measurements in various scientific applications .

Properties

IUPAC Name

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKRCOLJRRGGV-QKLSXCJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=O)C4=C(N=C(N4N3)CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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